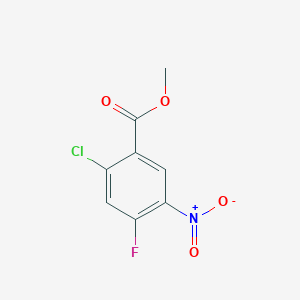

Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Overview

Description

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (MCFN) is a fluorinated nitrobenzoic acid ester that has been extensively studied for its potential applications in scientific research. It is primarily used as a synthetic intermediate in organic chemistry for the preparation of various compounds, including pharmaceuticals, dyes, and pesticides. MCFN is also used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines and pyridines. In addition, MCFN is used in the synthesis of various organometallic compounds, such as palladium and platinum complexes. Furthermore, MCFN has been used as a starting material in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitrobenzenes.

Scientific Research Applications

Multireactive Building Block for Heterocyclic Synthesis

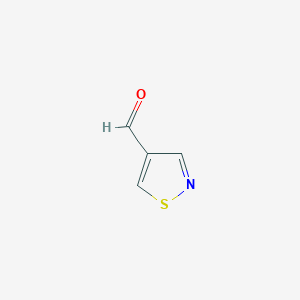

Methyl 2-chloro-4-fluoro-5-nitrobenzoate serves as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. Its ability to prepare substituted nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalinones, highlights its significance in drug discovery (Křupková et al., 2013).

Structural Characterization in Crystallography

It has been used in the study of crystal structures of various compounds, providing insights into molecular configurations and interactions. This includes examining dihedral angles and distances between atoms in compounds, contributing to a deeper understanding of molecular behavior (Li et al., 2005).

Synthesis of Benzamide Derivatives

The compound is instrumental in the synthesis of benzamide derivatives, demonstrating its utility in creating diverse chemical entities. This includes processes like chlorination, amination, and hydrogenation, showcasing its versatility in organic synthesis (Xu et al., 2013).

Analysis of Chemical Residues

It's used in the determination of chemical residues in various environmental samples. This involves converting residues into a measurable form and quantifying them using techniques like gas-liquid chromatography, critical in environmental monitoring and safety assessments (Alder et al., 1978).

Role in the Synthesis of Pesticides

Methyl 2-chloro-4-fluoro-5-nitrobenzoate plays a role in the synthesis of pesticides, demonstrating its importance in agricultural chemistry. This includes processes like esterification, reduction, and amidation, highlighting its application in creating compounds for pest control (Yi-fen et al., 2010).

Cytotoxicity Studies

Studies have been conducted to examine the cytotoxic properties of compounds derived from methyl 2-chloro-4-fluoro-5-nitrobenzoate. This research is crucial for evaluating the potential therapeutic and toxicological aspects of new chemical entities (Wang & Shi, 2011).

In Organic Preparations

Its derivatives have been used in various organic preparations, such as the synthesis of benzenesulfonyl chloride, a key intermediate in the preparation of other chemical compounds. This underscores its utility in diverse organic synthetic pathways (Du et al., 2005).

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can undergo a friedel crafts acylation followed by a clemmensen reduction . This suggests that the compound might interact with its targets through these reactions, leading to changes in the target molecules.

Biochemical Pathways

The compound’s nitro group can undergo a series of reactions, suggesting it may affect pathways involving nitro group transformations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-chloro-4-fluoro-5-nitrobenzoate, it is recommended to be stored in a dry environment at room temperature .

properties

IUPAC Name |

methyl 2-chloro-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVYPVSVDYGBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443776 | |

| Record name | METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-fluoro-5-nitrobenzoate | |

CAS RN |

85953-30-6 | |

| Record name | METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)